5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopentylthieno[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)10-5-8-6-13(7-11(8)16-10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZTOFVFQZXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C=C(SC3=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to interact with enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Carboxylic Acid Functionality : All analogs retain the 2-carboxylic acid group, critical for hydrogen bonding in biological targets.
- Stability : The tert-butyl derivative () exhibits enhanced stability due to steric protection of the ester group, whereas the chloro-pyrrolopyridine analog () may be prone to nucleophilic substitution .
Research Implications
- Drug Design : The cyclopentyl group’s balance between lipophilicity and bulk may optimize target binding compared to smaller (isopropyl) or bulkier (tert-butyl) substituents .
- Synthetic Challenges : Lower yields observed in chloro/methoxy-substituted analogs () imply that cyclopentyl introduction may require optimized catalytic systems or stepwise functionalization .
Biological Activity
5-Cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid (CPTPCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
CPTPCA is characterized by a fused thiophene-pyrrole ring system, which contributes to its unique chemical properties. The synthesis typically involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in the presence of sodium ethoxide in ethanol at room temperature.
Antimicrobial Properties
CPTPCA has been investigated for its antimicrobial activity. Preliminary studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance, a study reported an IC50 value indicating effective inhibition of bacterial growth comparable to standard antibiotics .
Anticancer Activity
Recent research has highlighted CPTPCA's potential as an anticancer agent. In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death rates .
Table 1: Anticancer Activity of CPTPCA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Bcl-2 modulation |
The mechanism by which CPTPCA exerts its biological effects is still under investigation. However, it is believed that its heterocyclic structure allows for interactions with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of key proteins involved in tumor growth and inflammation .
Comparative Studies
CPTPCA's biological profile was compared with other thiophene and pyrrole derivatives to assess its uniqueness and efficacy. Notably, while many similar compounds exhibit antimicrobial properties, CPTPCA stands out due to its dual action as both an antimicrobial and anticancer agent.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid | Moderate | Low | Less potent than CPTPCA |
| Thiophene Derivatives | High | None | Primarily antimicrobial |
| Pyrrole Derivatives | Moderate | Moderate | Limited dual activity |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that CPTPCA had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent against infections .
- Case Study on Cancer Cell Apoptosis : In a controlled laboratory setting, CPTPCA was administered to MCF-7 cells, resulting in a marked increase in apoptosis markers after 24 hours of exposure, supporting its role as a potential anticancer drug .
Q & A
Q. What are the recommended synthetic routes for 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thieno-pyrrole derivatives typically involves cyclization reactions or functionalization of preconstructed heterocyclic cores. For example:
- Cyclocondensation : A thiophene precursor (e.g., 3-aminothiophene-2-carboxylate) can undergo cyclization with cyclopentyl ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the thieno-pyrrole scaffold .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling could introduce the cyclopentyl group to a brominated thieno-pyrrole intermediate .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., ethyl 5-cyclopentyl-thieno[2,3-c]pyrrole-2-carboxylate) using NaOH/EtOH under reflux yields the carboxylic acid .
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Polyphosphoric acid, 120°C, 6h | 65–75 | |
| Ester Hydrolysis | 2M NaOH, EtOH, reflux, 4h | >90 |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?
Methodological Answer :
- 1H/13C NMR :
- 1H NMR : Identify the cyclopentyl multiplet (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm for thieno-pyrrole). The carboxylic acid proton may appear as a broad peak at δ 10–12 ppm (if not deuterated) .
- 13C NMR : Confirm the carboxylic acid carbon (δ 165–175 ppm) and cyclopentyl carbons (δ 25–35 ppm).
- HRMS : Exact mass should match the molecular formula (C12H13NO2S; calculated [M+H]<sup>+</sup> = 260.0748) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm<sup>-1</sup>) and C=O stretch (~1680–1720 cm<sup>-1</sup>) .
Validation : Compare spectral data with structurally analogous compounds, such as ethyl thieno[2,3-b]pyridine-5-carboxylate derivatives .
Advanced Research Questions
Q. How does the cyclopentyl substituent influence the electronic and steric properties of the thieno[2,3-c]pyrrole core, and what computational methods can validate these effects?
Methodological Answer :
- Electronic Effects : The cyclopentyl group is electron-donating via inductive effects, which may increase electron density on the pyrrole ring, altering reactivity in electrophilic substitution reactions.
- Steric Effects : The bulky cyclopentyl group can hinder access to the C-3/C-4 positions of the thieno-pyrrole core, directing functionalization to less hindered sites .
Q. Computational Validation :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO/LUMO distributions .
- Compare with chloro- or methyl-substituted analogs (e.g., 2-chloranyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid or 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ).
Key Insight : Substituents like cyclopentyl may enhance lipophilicity, impacting pharmacokinetic properties in drug design .
Q. What strategies can resolve contradictions in biological activity data reported for thieno-pyrrole derivatives, such as discrepancies in cytotoxicity assays?
Methodological Answer :
- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
- Dose-Response Curves : Establish IC50 values across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects.
- Mechanistic Studies : Probe off-target effects via kinase profiling or apoptosis assays (e.g., caspase-3 activation) .
Case Study : In thieno[2,3-b]pyridine derivatives, discrepancies in cytotoxicity were attributed to differences in cell membrane permeability and efflux pump activity .
Q. In designing derivatives of this compound for kinase inhibition studies, what functionalization sites are most promising for enhancing selectivity?
Methodological Answer :
- C-3/C-4 Positions : Introduce hydrogen-bond donors (e.g., -NH2) to interact with kinase ATP-binding pockets .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to improve metabolic stability .
- Cyclopentyl Modifications : Replace with smaller alkyl groups (e.g., cyclopropyl) to reduce steric hindrance while retaining lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
